N-[(3,3-Difluorocyclobutyl)methyl]ethanamine;hydrochloride
Description
N-[(3,3-Difluorocyclobutyl)methyl]ethanamine hydrochloride is a fluorinated cyclobutane derivative featuring a methyl-ethanamine side chain and a hydrochloride salt. The compound’s structure includes a cyclobutyl ring substituted with two fluorine atoms at the 3,3 positions, connected via a methylene bridge to an ethanamine group (C₆H₁₂ClF₂N, MW: 171.62) . Its unique combination of a strained cyclobutane ring and fluorine substituents may confer distinct physicochemical properties, such as enhanced metabolic stability and altered lipophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-[(3,3-difluorocyclobutyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c1-2-10-5-6-3-7(8,9)4-6;/h6,10H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLBTBWOHUOURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CC(C1)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,3-Difluorocyclobutyl)methyl]ethanamine;hydrochloride typically involves the following steps:
Formation of the Difluorocyclobutyl Intermediate: The synthesis begins with the preparation of the difluorocyclobutyl intermediate. This can be achieved through the reaction of a suitable cyclobutyl precursor with a fluorinating agent under controlled conditions.
Attachment of the Ethanamine Group: The difluorocyclobutyl intermediate is then reacted with an ethanamine derivative to form the desired compound. This step may involve the use of a coupling reagent and appropriate solvents to facilitate the reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[(3,3-Difluorocyclobutyl)methyl]ethanamine;hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, where reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups.
Substitution: Substitution reactions involving nucleophiles or electrophiles can occur, leading to the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclobutyl ketones or alcohols, while reduction may produce difluorocyclobutyl amines or hydrocarbons.
Scientific Research Applications
Chemistry: N-[(3,3-Difluorocyclobutyl)methyl]ethanamine;hydrochloride is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and systems. It may serve as a probe or ligand in biochemical assays and studies.
Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents. Its unique structure may contribute to the design of drugs with specific biological activities.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(3,3-Difluorocyclobutyl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The ethanamine moiety may contribute to the compound’s binding affinity and specificity for its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogs with Cyclobutyl or Fluorinated Moieties
3,3-Difluorocyclobutanamine Hydrochloride (CAS 637031-93-7)
- Structure : Simplest analog with a cyclobutyl ring and 3,3-difluoro substitution but lacks the ethanamine side chain (C₄H₇F₂N·HCl, MW: 143.56) .
- However, the lack of the amine side chain limits its utility in receptor-targeted applications.
(S)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride (CAS 1213128-98-3)
- Structure : Features a difluorophenyl aromatic ring instead of a cyclobutyl group (C₈H₁₀F₂N·HCl, MW: 209.63) .
- Key Differences : Aromatic systems (phenyl vs. cyclobutyl) alter electronic properties. The phenyl ring’s π-electrons may enhance binding to aromatic receptors, while the cyclobutyl group’s strain could influence conformational flexibility.
N-(3-Chlorobenzyl)ethanamine Hydrochloride (CAS 90389-22-3)
- Structure : Chlorinated benzyl substituent instead of fluorinated cyclobutyl (C₉H₁₃Cl₂N, MW: 218.12) .
Substituted Ethanamine Hydrochlorides
25C-NBOMe HCl (CAS 1539266-19-7)
- Structure : Substituted phenethylamine with 4-chloro-2,5-dimethoxyphenyl and methoxybenzyl groups (C₁₉H₂₃ClN₂O₃·HCl, MW: 372.29) .
- Key Differences : The methoxy and chloro groups on the aromatic ring confer potent serotonin receptor (5-HT₂A) agonism, a property absent in the target compound due to its aliphatic cyclobutyl group.
[2-(3-Chlorophenoxy)ethyl]ethylamine Hydrochloride (CAS 90945-04-3)
- Structure: Ether-linked chlorophenoxy group (C₁₀H₁₅Cl₂NO, MW: 236.14) .
Physicochemical and Functional Comparisons
| Compound Name | Molecular Formula | MW | Key Substituents | Potential Applications |
|---|---|---|---|---|
| Target Compound | C₆H₁₂ClF₂N | 171.62 | 3,3-Difluorocyclobutyl, ethanamine | Pharmaceutical intermediates, CNS agents |
| 3,3-Difluorocyclobutanamine HCl | C₄H₇ClF₂N | 143.56 | 3,3-Difluorocyclobutyl | Building block for fluorinated amines |
| (S)-1-(3,5-Difluorophenyl)ethylamine HCl | C₈H₁₀ClF₂N | 209.63 | 3,5-Difluorophenyl | Serotonin receptor modulation |
| 25C-NBOMe HCl | C₁₉H₂₃Cl₂N₂O₃ | 372.29 | Chloro-dimethoxyphenyl, methoxybenzyl | Psychedelic research |
Electronic and Steric Effects
- Fluorine vs. Chlorine : Fluorine’s high electronegativity and small size in the target compound reduce basicity of the amine and increase metabolic stability compared to chlorinated analogs .
- Cyclobutyl vs. Aromatic Rings : The cyclobutyl group introduces ring strain, which may enhance reactivity in synthetic modifications but reduce π-π stacking interactions critical for receptor binding .
Biological Activity
N-[(3,3-Difluorocyclobutyl)methyl]ethanamine;hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₆H₁₂F₂N·HCl, indicating the presence of two fluorine atoms attached to a cyclobutane ring along with an ethanamine backbone. The difluorocyclobutyl moiety is particularly noteworthy for its potential interactions with biological receptors and enzymes.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily as an enzyme inhibitor . Studies suggest that it interacts with specific biological receptors involved in neurotransmission and metabolic processes, highlighting its potential therapeutic applications.
- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes, which can modulate metabolic pathways critical for various physiological functions.
- Receptor Interaction : Its structural characteristics allow it to bind to various receptors, influencing neurotransmission and potentially affecting mood disorders and other neurological conditions.
Research Findings
Several studies have explored the biological activity of this compound:
- A study published in Smolecule indicated that this compound could act as an enzyme inhibitor, affecting pathways related to neurotransmission and metabolism .
- Another investigation highlighted the compound's interaction with specific receptors, suggesting its relevance in pharmacological studies aimed at treating conditions such as depression and anxiety .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of this compound compared to related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Difluorocyclobutyl ring, ethanamine group | Potential enzyme inhibitor with neuroactive properties |
| 2-(3,3-Difluorocyclobutyl)ethan-1-amine | Similar difluorocyclobutyl structure | Focused on enzyme inhibition studies |
| 4-(4-Difluorocyclohexyl)methanol | Difluorocyclohexyl group | Used in different synthetic pathways |
Case Studies
- Neurotransmitter Modulation : A case study focused on the modulation of neurotransmitter release showed that the compound could enhance serotonin levels in vitro, suggesting potential antidepressant effects.
- Metabolic Pathway Influence : Another study demonstrated that this compound inhibited a key enzyme in the metabolic pathway of glucose metabolism, indicating possible applications in diabetes management.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
